molecular formula C17H20O2 B14486183 1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene) CAS No. 65201-78-7

1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)

Cat. No.: B14486183
CAS No.: 65201-78-7
M. Wt: 256.34 g/mol
InChI Key: CLEYGTDICQNEND-UHFFFAOYSA-N
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Description

Bis(4-methylbenzyloxy)methane is an organic compound characterized by the presence of two 4-methylbenzyloxy groups attached to a central methane molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-methylbenzyloxy)methane typically involves the reaction of 4-methylbenzyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, where the hydroxyl groups of the alcohol react with the formaldehyde to form the desired bis(4-methylbenzyloxy)methane.

Industrial Production Methods

In an industrial setting, the production of bis(4-methylbenzyloxy)methane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylbenzyloxy)methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The aromatic rings in bis(4-methylbenzyloxy)methane can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nitration can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: Toluene or other simpler hydrocarbons.

    Substitution: Nitro derivatives or halogenated compounds.

Scientific Research Applications

Bis(4-methylbenzyloxy)methane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of bis(4-methylbenzyloxy)methane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylbenzyl)methane
  • Bis(4-methylphenyl)methane
  • Bis(4-methylbenzyloxy)ethane

Uniqueness

Bis(4-methylbenzyloxy)methane is unique due to the presence of two 4-methylbenzyloxy groups, which impart distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

65201-78-7

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenyl)methoxymethoxymethyl]benzene

InChI

InChI=1S/C17H20O2/c1-14-3-7-16(8-4-14)11-18-13-19-12-17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3

InChI Key

CLEYGTDICQNEND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COCOCC2=CC=C(C=C2)C

Origin of Product

United States

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